![molecular formula C23H23N3O4 B2925487 3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2035003-78-0](/img/structure/B2925487.png)
3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality 3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Research in synthetic chemistry has led to innovative methodologies for the formation of tetrahydroquinolinone and nicotinonitrile derivatives, showcasing the versatility of certain core structures for generating novel compounds. For instance, novel rearrangement reactions have been observed in reactions of enaminonitrile with 1,3-cyclohexanedione derivatives, leading to the formation of 2-piperidinyl-tetrahydroquinolinones. These methodologies offer a one-step approach to synthesizing structurally diverse compounds that could have implications in further pharmaceutical development and synthetic versatility (Moustafa, Al-Mousawi, & Elnagdi, 2011).
Medicinal Chemistry and Receptor Affinity
In the realm of medicinal chemistry, the synthesis and characterization of compounds with specific structural features, such as the "long-chain" 1-(2-methoxyphenyl)piperazine derivatives, have been explored for their receptor affinity and potential therapeutic applications. These compounds have demonstrated high to moderate affinity towards the 5-HT(1A) receptor, combined with good fluorescence properties for potential use in fluorescence microscopy and receptor visualization in cellular models (Lacivita et al., 2009).
Antihypertensive Potential
Studies on piperidine derivatives with a quinazoline ring system have unveiled their potential as antihypertensive agents. Specific derivatives have shown promising hypotensive effects in animal models, highlighting the potential therapeutic applications of these compounds in managing hypertension (Takai et al., 1986).
Structural Characterization and Crystallography
Crystallographic studies provide insight into the molecular and structural characteristics of compounds, which is crucial for understanding their reactivity and interaction with biological targets. The determination of crystal structures of related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, aids in the elucidation of molecular conformations and intermolecular interactions, contributing to the design of compounds with desired biological activities (Ullah & Altaf, 2014).
Propriétés
IUPAC Name |
3-[1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl]-4aH-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-30-20-9-5-2-6-16(20)10-11-21(27)25-14-12-17(13-15-25)26-22(28)18-7-3-4-8-19(18)24-23(26)29/h2-11,17-18H,12-15H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVZHWZMKMTXGP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCC(CC2)N3C(=O)C4C=CC=CC4=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCC(CC2)N3C(=O)C4C=CC=CC4=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


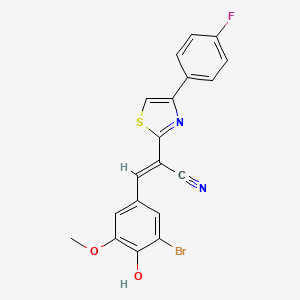
![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)
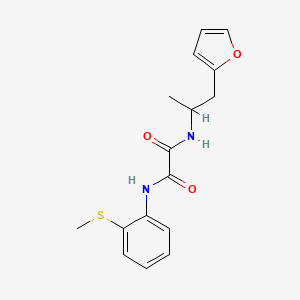
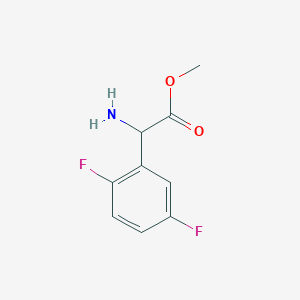
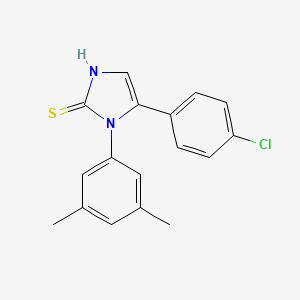
![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925414.png)

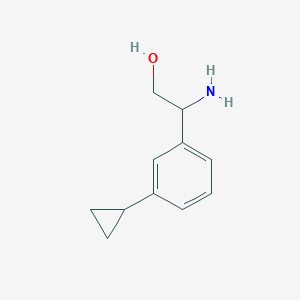
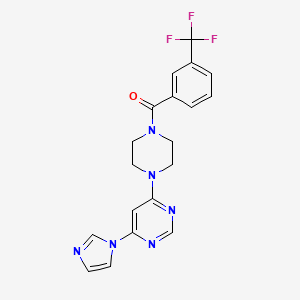
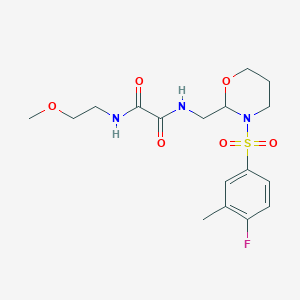
![N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2925422.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2925427.png)